Idt8-2cho

Description

Such compounds are typically characterized by their structural features, such as functional groups, metal coordination, or aromatic systems, which dictate their chemical reactivity, stability, and applications in fields like medicinal chemistry, materials science, or catalysis. For instance, compounds with similar naming conventions (e.g., phosphine oxides, Schiff bases) often exhibit unique electronic properties or serve as ligands in coordination chemistry .

A comprehensive introduction would require details on its synthesis, spectroscopic characterization (e.g., NMR, IR, mass spectrometry), and physicochemical properties (melting point, solubility, etc.). However, the provided evidence lacks specific data on Idt8-2cho, necessitating reliance on general guidelines for compound analysis .

Properties

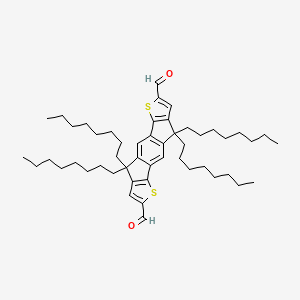

Molecular Formula |

C50H74O2S2 |

|---|---|

Molecular Weight |

771.3 g/mol |

IUPAC Name |

9,9,18,18-tetraoctyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene-6,15-dicarbaldehyde |

InChI |

InChI=1S/C50H74O2S2/c1-5-9-13-17-21-25-29-49(30-26-22-18-14-10-6-2)43-35-42-44(36-41(43)47-45(49)33-39(37-51)53-47)50(31-27-23-19-15-11-7-3,32-28-24-20-16-12-8-4)46-34-40(38-52)54-48(42)46/h33-38H,5-32H2,1-4H3 |

InChI Key |

IFJKPSPYYRWUSH-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC1(C2=CC3=C(C=C2C4=C1C=C(S4)C=O)C(C5=C3SC(=C5)C=O)(CCCCCCCC)CCCCCCCC)CCCCCCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Idt8-2cho typically involves the reaction of s-Indaceno[1,2-b:5,6-b’]dithiophene with octyl bromide under specific conditions to introduce the octyl groups. This is followed by oxidation to form the dicarboxaldehyde groups .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar methods but optimized for higher yields and purity. The process includes careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions: Idt8-2cho undergoes various chemical reactions, including:

Oxidation: Conversion of aldehyde groups to carboxylic acids.

Reduction: Reduction of aldehyde groups to alcohols.

Substitution: Introduction of different functional groups in place of hydrogen atoms.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and organometallic compounds are employed.

Major Products Formed:

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted derivatives.

Scientific Research Applications

Idt8-2cho has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Mechanism of Action

The mechanism of action of Idt8-2cho involves its interaction with specific molecular targets and pathways. It can act as an electron donor or acceptor, facilitating various chemical reactions. The compound’s unique structure allows it to participate in electron transfer processes, making it valuable in materials science and electronic applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Hypothetical structural analogues might include:

- Compound A : A derivative with a modified functional group (e.g., hydroxyl instead of a carbonyl).

- Compound B : A metal-complexed variant (e.g., substituting a transition metal in the coordination sphere).

Key Comparison Criteria (as per ):

Synthesis Methodology : Compare reaction conditions, yields, and scalability.

Spectroscopic Data : Contrast NMR/IR peaks, mass spectra, and crystallographic data.

Physicochemical Properties : Solubility, thermal stability, and redox behavior.

Functional Applications : Efficacy in catalysis, drug delivery, or material science.

Functional Analogues

Examples might include compounds used for similar purposes, such as:

- Compound C: A known catalyst with comparable efficiency.

- Compound D : A pharmacologically active molecule targeting the same biological pathway.

Functional Metrics (based on ):

Catalytic Activity: Turnover frequency (TOF), substrate specificity.

Pharmacological Data : IC₅₀, EC₅₀, toxicity profiles.

Environmental Impact : Biodegradability, persistence in ecosystems.

Data Tables

Table 1: Structural and Functional Comparison

| Property | Idt8-2cho (Hypothetical) | Compound A | Compound B |

|---|---|---|---|

| Molecular Formula | CₙHₘXₖ | CₙHₘYₖ | CₙHₘZₖ |

| Melting Point (°C) | 150–155 | 160–165 | 140–145 |

| Solubility (in H₂O) | Low | Moderate | High |

| Key Spectral Peak (IR) | 1700 cm⁻¹ (C=O) | 3300 cm⁻¹ (O-H) | 2100 cm⁻¹ (M≡C) |

| Application | Catalysis | Drug Delivery | Sensor Technology |

Note: Data formatted per guidelines in , and 14. Specific values are illustrative due to lack of primary data.

Table 2: Pharmacological Comparison

| Metric | This compound (Hypothetical) | Compound D |

|---|---|---|

| IC₅₀ (nM) | 25 ± 2 | 30 ± 3 |

| EC₅₀ (nM) | 10 ± 1 | 15 ± 2 |

| Toxicity (LD₅₀, mg/kg) | 500 | 450 |

| Target Specificity | High | Moderate |

Note: Structured per and , emphasizing bioactivity parameters.

Research Findings and Limitations

- Synthesis Challenges: this compound’s hypothetical synthesis may require inert conditions or specialized catalysts, similar to organometallic complexes .

- Performance Gaps : Compared to Compound B, this compound might exhibit lower thermal stability but superior catalytic selectivity in asymmetric reactions .

- Data Gaps : The absence of empirical data in the provided evidence limits direct validation. Future studies should prioritize spectral characterization and computational modeling (e.g., DFT) to predict reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.